(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
Properties
IUPAC Name |
(2Z)-8-(1,3-benzodioxol-5-yl)-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO7/c1-29-20-6-3-15(9-22(20)30-2)10-24-25(28)17-5-8-19-18(26(17)34-24)12-27(13-31-19)16-4-7-21-23(11-16)33-14-32-21/h3-11H,12-14H2,1-2H3/b24-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCRJURJNLRKOT-VROXFSQNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)C5=CC6=C(C=C5)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a multi-step process involving the condensation of various precursors. The synthetic route typically involves the formation of the oxazine ring and subsequent modifications to introduce the benzo[d][1,3]dioxole and methoxybenzylidene moieties. Specific methodologies for synthesis include microwave-assisted techniques that enhance yields and reduce reaction times.
Anticancer Properties
Recent studies have demonstrated that derivatives of compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer activity. For example:
- IC50 Values : In a study assessing various compounds with similar structures, certain derivatives showed IC50 values as low as 2.38 µM against HepG2 cells and 1.54 µM against HCT116 cells, outperforming standard drugs like doxorubicin in terms of potency .
-
Mechanisms of Action : The anticancer activity has been attributed to multiple mechanisms including:
- EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways .
- Apoptosis Induction : Assessment through annexin V-FITC staining indicated that these compounds could induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-donating groups like methoxy enhances activity by increasing lipophilicity and improving binding affinity to biological targets.
Case Studies
-
Study on Antitumor Activity :
A comprehensive study evaluated several derivatives against a panel of cancer cell lines including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). Results indicated that compounds with the benzo[d][1,3]dioxole moiety exhibited superior antiproliferative effects compared to their counterparts lacking this structure . -
Molecular Docking Studies :
Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in cancer pathways. These studies suggest that the compound may effectively bind to active sites within EGFR and other kinases implicated in tumor growth .
Data Tables
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | EGFR Inhibition |
| Compound B | HCT116 | 1.54 | Apoptosis Induction |
| Doxorubicin | HepG2 | 7.46 | Cytotoxicity |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure characterized by a benzofuroxazine core fused with a benzo[d][1,3]dioxole moiety. The synthesis of such compounds often involves multi-step processes that can include cyclization and functional group modifications. Recent studies have reported methodologies for synthesizing similar benzofuroxazine derivatives using various reagents and conditions to optimize yields and purity .
Antimicrobial Properties
Research indicates that compounds containing benzofuroxazine structures exhibit notable antimicrobial activities. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Potential
Benzofuroxazine derivatives have been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. The structural diversity of these compounds allows for targeted modifications that enhance their efficacy against specific cancer types .
Anti-inflammatory Effects
Compounds similar to (Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have shown promise in reducing inflammation in preclinical models. Their ability to inhibit pro-inflammatory cytokines makes them potential candidates for treating inflammatory diseases .
Pharmacological Insights
The pharmacological profile of this compound suggests a broad spectrum of activity:
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | , |
| Anticancer | Induction of apoptosis | , |
| Anti-inflammatory | Inhibition of cytokine production | , |
Synthesis and Evaluation
A recent study synthesized various benzofuroxazine derivatives and evaluated their biological activities. Among them, one derivative exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli strains. The study highlighted the importance of structural modifications in enhancing biological activity .
Clinical Implications
Another investigation explored the potential use of benzofuroxazine derivatives in cancer therapy. Compounds were tested in vitro against multiple cancer cell lines, revealing IC50 values that suggest strong anticancer activity compared to standard chemotherapeutics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
